2-Bromo-3,3-dimethylbutanoyl chloride 2-Bromo-3,3-dimethylbutanoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14077344
InChI: InChI=1S/C6H10BrClO/c1-6(2,3)4(7)5(8)9/h4H,1-3H3
SMILES:
Molecular Formula: C6H10BrClO
Molecular Weight: 213.50 g/mol

2-Bromo-3,3-dimethylbutanoyl chloride

CAS No.:

Cat. No.: VC14077344

Molecular Formula: C6H10BrClO

Molecular Weight: 213.50 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3,3-dimethylbutanoyl chloride -

Specification

Molecular Formula C6H10BrClO
Molecular Weight 213.50 g/mol
IUPAC Name 2-bromo-3,3-dimethylbutanoyl chloride
Standard InChI InChI=1S/C6H10BrClO/c1-6(2,3)4(7)5(8)9/h4H,1-3H3
Standard InChI Key DSJWOLVWBVIHRB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(C(=O)Cl)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

2-Bromo-3,3-dimethylbutanoyl chloride belongs to the class of organic compounds known as acyl halides. Its IUPAC name derives from the four-carbon butanoyl chain substituted with bromine and two methyl groups at specific positions. The molecular structure is defined by the following attributes:

PropertyValueSource
CAS Registry Number29336-30-9
Molecular FormulaC6H10BrClO\text{C}_6\text{H}_{10}\text{BrClO}
Molecular Weight213.50–214.00 g/mol
Exact Mass211.96 g/mol
LogP (Partition Coefficient)2.56–2.87
Polar Surface Area17.07 Ų

The compound’s structure includes a central carbonyl group (C=O\text{C=O}) adjacent to a bromine-substituted carbon and two methyl groups, which impart steric hindrance. This configuration influences its reactivity, particularly in electrophilic substitution reactions .

Synonyms and Regulatory Information

The compound is recognized under multiple synonyms, including:

  • 2-Bromo-3,3-dimethylbutyryl chloride

  • 3,3-Dimethyl-2-bromobutanoyl chloride

  • Chlorid der (+/-)-2-Brom-3.3-dimethyl-buttersäure .

No specific EINECS or GHS hazard statements are publicly documented, though acyl chlorides generally require careful handling due to their corrosive and moisture-sensitive nature .

Synthesis and Industrial Production

Purification and Quality Control

Purification methods may include fractional distillation or recrystallization, though suppliers often omit explicit details. Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy ensure compliance with purity standards .

Applications in Organic Chemistry

Role as an Acylating Agent

The compound’s acyl chloride group enables it to act as an electrophile in acylation reactions. For example, it can form amides when reacted with amines or esters with alcohols:

R-NH2+2-Bromo-3,3-dimethylbutanoyl chlorideR-NHCO-C(CH3)2CH2Br+HCl\text{R-NH}_2 + \text{2-Bromo-3,3-dimethylbutanoyl chloride} \rightarrow \text{R-NHCO-C(CH}_3\text{)}_2\text{CH}_2\text{Br} + \text{HCl}

Such reactions are foundational in pharmaceutical synthesis, where brominated acyl groups may enhance bioactivity or metabolic stability .

Use in Cross-Coupling Reactions

SupplierPurityPack SizePrice (USD/g)Lead Time
FCH Group95%1 g73928 days
UORSY95%1 g73928 days
Accela ChemBio99%1 g99530 days

Prices vary based on quantity and regional logistics, with bulk purchases often requiring direct negotiation .

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